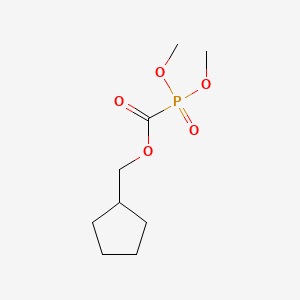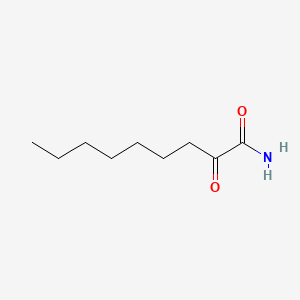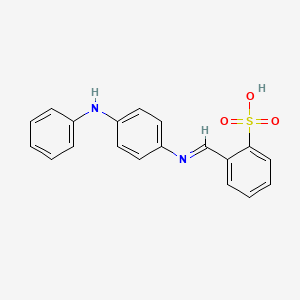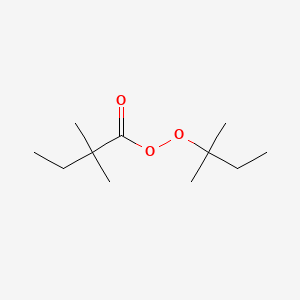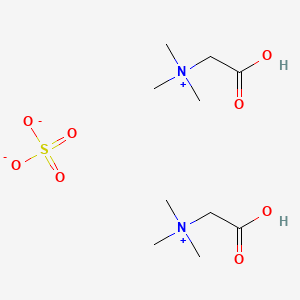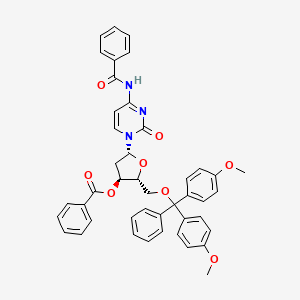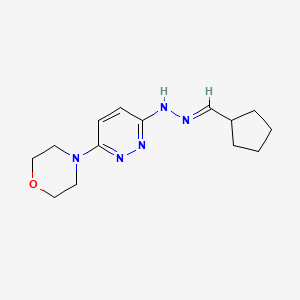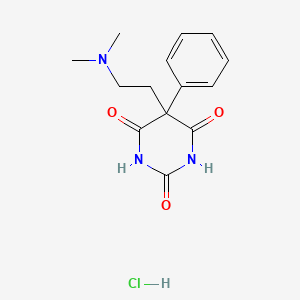
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride is a chemical compound with a complex structure that belongs to the class of pyrimidinetriones. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride typically involves the reaction of 1,3-dimethylbarbituric acid with 2-hydroxychalcones in the presence of a catalyst such as amberlyst-15 in refluxing toluene . This process involves a sequence of reactions including Michael addition, cyclization, and aerial oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with electron-deficient aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidinetrione derivatives.
Applications De Recherche Scientifique
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various medical conditions.
Mécanisme D'action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: A similar compound with a triazine core structure.
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Another pyrimidinetrione derivative with different substituents.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
2068-43-1 |
|---|---|
Formule moléculaire |
C14H18ClN3O3 |
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
5-[2-(dimethylamino)ethyl]-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-17(2)9-8-14(10-6-4-3-5-7-10)11(18)15-13(20)16-12(14)19;/h3-7H,8-9H2,1-2H3,(H2,15,16,18,19,20);1H |
Clé InChI |
ADEXJECXFXQXLI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



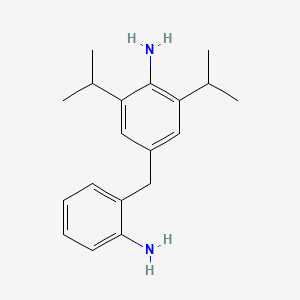

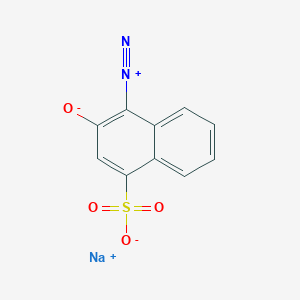

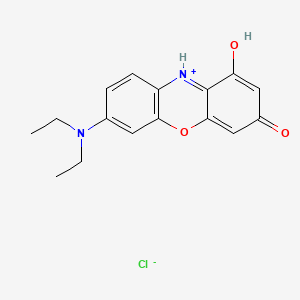
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
